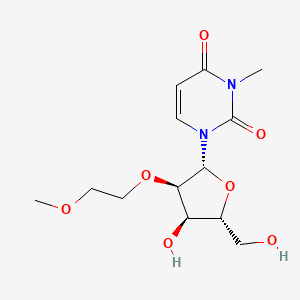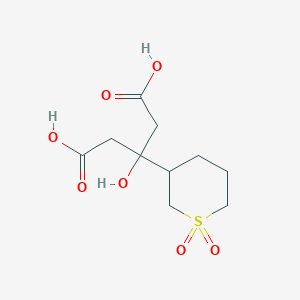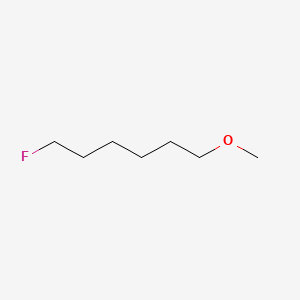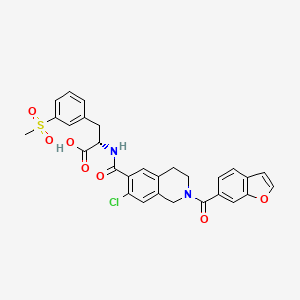
7-Deschlorolifitegrast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deschlorolifitegrast is a synthetic compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.036 g/mol . It is structurally related to lifitegrast, a drug used to treat dry eye disease. The compound is characterized by its complex structure, which includes a benzofuran ring, a chloro-substituted isoquinoline, and a phenylalanine derivative.
Preparation Methods
The synthesis of 7-Deschlorolifitegrast involves multiple steps, starting with the preparation of the benzofuran and isoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and sulfonation, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
7-Deschlorolifitegrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Deschlorolifitegrast has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and immune response.
Industry: This compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 7-Deschlorolifitegrast involves its interaction with specific molecular targets. It binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes. By blocking the interaction of LFA-1 with its ligand intercellular adhesion molecule-1 (ICAM-1), the compound inhibits T-cell recruitment, activation, and proinflammatory cytokine release. This mechanism is similar to that of lifitegrast, which is used to treat dry eye disease .
Comparison with Similar Compounds
7-Deschlorolifitegrast is structurally similar to lifitegrast but lacks a chlorine atom in its structure. This small difference can significantly impact its chemical and biological properties. Other similar compounds include:
Lifitegrast: Used to treat dry eye disease, it shares a similar mechanism of action but has a different chemical structure.
Tetrahydroisoquinoline derivatives: These compounds have similar core structures and are studied for their various biological activities.
Phenylalanine derivatives: These compounds are widely used in pharmaceuticals and research due to their diverse chemical properties
Properties
CAS No. |
2322380-18-5 |
|---|---|
Molecular Formula |
C29H25ClN2O7S |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-7-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)22-4-2-3-17(11-22)12-25(29(35)36)31-27(33)23-13-19-7-9-32(16-21(19)14-24(23)30)28(34)20-6-5-18-8-10-39-26(18)15-20/h2-6,8,10-11,13-15,25H,7,9,12,16H2,1H3,(H,31,33)(H,35,36)/t25-/m0/s1 |
InChI Key |
PSJZQFXZHZANSZ-VWLOTQADSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


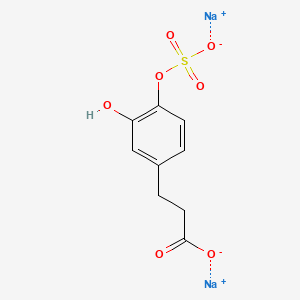

![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
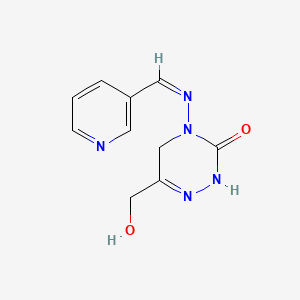
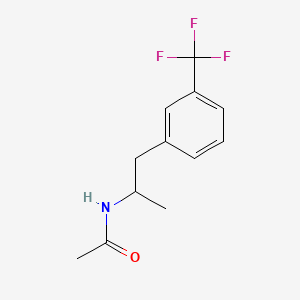
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
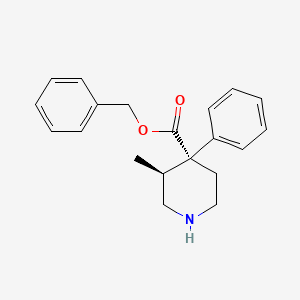
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
